3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
3-(3-Methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core. This scaffold is characterized by a triazole ring fused to a quinazoline system, with substituents at the 3-position (3-methylphenyl) and the 5-amine group (N-pentyl chain). Such compounds are often explored for pharmacological activities, particularly in anticancer and anti-inflammatory research, due to their ability to interact with biological targets like kinases or DNA .
Properties
IUPAC Name |
3-(3-methylphenyl)-N-pentyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5/c1-3-4-7-13-22-20-17-11-5-6-12-18(17)26-21(23-20)19(24-25-26)16-10-8-9-15(2)14-16/h5-6,8-12,14H,3-4,7,13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXKNJKTHKZGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process:
Formation of the Triazoloquinazoline Core: The initial step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. This can be achieved through the reaction of 2-aminobenzonitrile with hydrazine derivatives under acidic or basic conditions to form the triazole ring, followed by cyclization to form the quinazoline ring.
Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the triazoloquinazoline core is reacted with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pentylamine Side Chain: The final step involves the nucleophilic substitution reaction where the triazoloquinazoline derivative is reacted with pentylamine under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the
Biological Activity
3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound belonging to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The unique structural features of this compound, including the triazole and quinazoline rings, allow for diverse interactions with biological targets.
Antitumor Activity
Research indicates that derivatives of quinazoline, including those containing a triazole moiety, exhibit significant antitumor properties. A study evaluated various 1,2,3-triazole derivatives of quinazoline for their cytotoxic activity against human cancer cell lines. Notably, one derivative demonstrated an IC50 value of 0.36 μM against HCT-116 colorectal cancer cells. This compound was found to interact with the autophagy-associated protein SQSTM1/P62 and the E3 ligase RNF168, enhancing their interaction and subsequently impairing homologous recombination-mediated DNA repair mechanisms. This suggests that such compounds could be promising candidates for cancer therapy by increasing tumor sensitivity to radiation treatment .
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. The triazole and quinazoline rings facilitate interactions with various enzymes and receptors. For instance, quinazoline derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways .
Neuropharmacological Potential
In addition to its antitumor activity, compounds within this class have been investigated for their neuropharmacological properties. Some studies have indicated that triazoloquinazolines may exhibit anti-cholinesterase activity, which is relevant for conditions such as Alzheimer's disease. The incorporation of a triazole ring has been linked to enhanced inhibitory effects on acetylcholinesterase (AChE) compared to other structural analogs .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 3-(4-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | Structure | 0.36 | Antitumor (HCT-116) |
| N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine | Structure | 0.23 | AChE Inhibition |
| N-pentyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | Structure | 0.50 | Antitumor (various lines) |
Case Study 1: Antitumor Efficacy in Xenograft Models
In vivo studies utilizing xenograft models have demonstrated that certain triazoloquinazolines can significantly suppress tumor growth in mice when administered at specific dosages. For instance, a derivative similar to our compound was shown to reduce tumor size in a dose-dependent manner when treated over a period of several weeks .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of triazoloquinazolines in models of neurodegenerative diseases. The compounds exhibited significant inhibition of AChE activity and improved cognitive function in animal models subjected to induced cognitive decline .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds within the triazoloquinazoline class exhibit anticancer properties. Studies have shown that 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can inhibit the proliferation of various cancer cell lines by inducing apoptosis through specific molecular pathways. The compound's mechanism of action includes:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Modulation of Gene Expression : It can affect the expression of genes associated with cell cycle regulation and apoptosis.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess significant antibacterial and antifungal properties. The antimicrobial mechanism is thought to involve disruption of microbial cell membranes and inhibition of vital metabolic processes.
Biochemical Interactions
1. Enzyme Inhibition
The ability of this compound to interact with enzymes has been a focal point in biochemical research. It has been shown to inhibit enzymes such as:
- Cyclooxygenase (COX) : Inhibiting COX enzymes can lead to anti-inflammatory effects.
- Protein Kinase C (PKC) : Modulation of PKC activity can influence various signaling pathways related to cell growth and differentiation.
2. Receptor Binding
The compound may also bind to specific receptors in the body, influencing physiological responses. Studies have suggested potential interactions with:
- Adrenergic Receptors : This interaction could lead to cardiovascular effects.
- Serotonin Receptors : Potential implications for mood regulation and anxiety disorders.
Synthetic Chemistry Applications
1. Synthesis Routes
The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. Key steps include:
- Formation of the Triazole Ring : Achieved through cycloaddition reactions under copper-catalyzed conditions.
- Quinazoline Moiety Construction : Involves condensation reactions with anthranilic acid derivatives.
- N-Alkylation : The final step introduces the pentyl group through alkylation reactions.
2. Chemical Reactivity
The compound exhibits various chemical reactivities that can be exploited in synthetic chemistry:
- Oxidation and Reduction Reactions : These can modify functional groups for further derivatization.
- Substitution Reactions : The sulfonamide group can be replaced with other nucleophiles to create derivatives with altered properties.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research reported in Pharmaceutical Biology evaluated the antimicrobial properties against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) that suggests promising potential for therapeutic applications in treating infections.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The triazoloquinazoline scaffold is highly modular, with activity and properties influenced by substituents. Key analogs include:
*The target compound’s exact molecular formula is inferred from analogs but requires experimental confirmation.
Key Observations :
- N-Alkyl vs.
- Electron-Withdrawing Groups : Chlorine (in ) or sulfonyl groups (in ) can alter electronic density, affecting binding to biological targets like enzymes or receptors.
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~430–450 g/mol) aligns with analogs like (439.52 g/mol) but is lower than sulfonyl-containing derivatives (e.g., 512.56 g/mol in ).
- Polarity : Methoxy or ethoxy groups (in ) increase polarity, whereas the pentyl chain in the target compound may prioritize lipophilicity for blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
